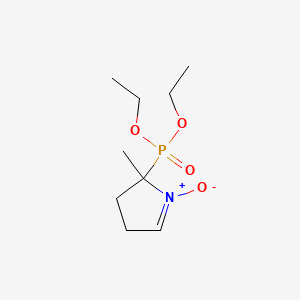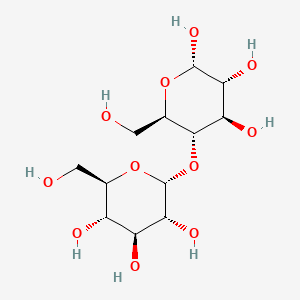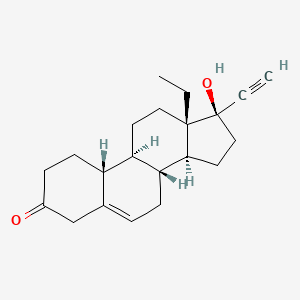
5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a widely used progestin in contraceptive formulations. This compound is characterized by its unique chemical structure, which includes a dehydro and dihydro modification, making it distinct from other progestins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Dehydrogenation: Introduction of a double bond at the 5(6) position.
Reduction: Selective reduction of the 4(5) double bond to form the dihydro derivative.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further modify the double bonds or carbonyl groups present in the molecule.
Substitution: Various substitution reactions can occur, especially at the reactive sites such as the hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is used as a reference compound for studying steroidal reactions and mechanisms. It serves as a model compound for developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of progestins on cellular processes. It helps in understanding the role of progestins in cell cycle regulation, apoptosis, and gene expression.
Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and contraceptive formulations. Its unique structure may offer advantages in terms of efficacy and side effect profile.
Industry: In the pharmaceutical industry, this compound is used in the development of new contraceptive drugs and hormone therapies. It is also explored for its potential in treating hormone-related disorders.
Wirkmechanismus
The mechanism of action of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound exerts its effects by modulating the activity of various signaling pathways, including those involved in cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Norgestrel: A widely used progestin in contraceptives.
Levonorgestrel: Another synthetic progestin with a similar structure but different pharmacokinetic properties.
Desogestrel: A third-generation progestin with improved selectivity for progesterone receptors.
Uniqueness: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is unique due to its dehydro and dihydro modifications, which may confer distinct pharmacological properties. These structural differences can influence its binding affinity, receptor selectivity, and metabolic stability, making it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRBZVWRTAFWPO-XUDSTZEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100021-05-4 |
Source


|
| Record name | delta5-Levonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.5-LEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
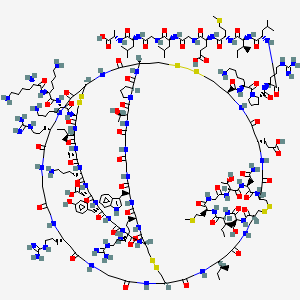
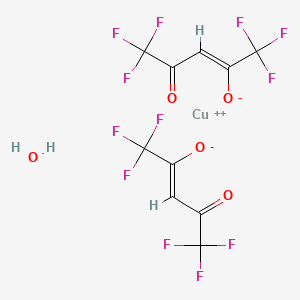
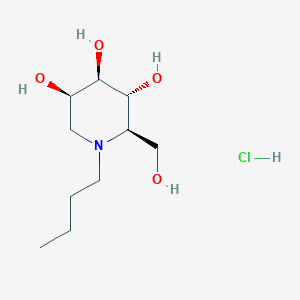
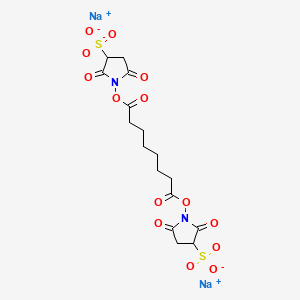
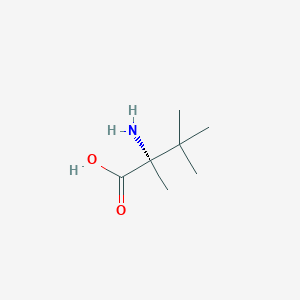


![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
